molecular formula C22H18Br2N4O B11690569 [6-Bromo-2-(4-bromo-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide

[6-Bromo-2-(4-bromo-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide

Cat. No.: B11690569
M. Wt: 514.2 g/mol
InChI Key: DOKYHDFCEAOFJP-UHFFFAOYSA-N
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Description

2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of bromine atoms, phenyl groups, and a dihydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE typically involves multiple stepsThe final step involves the formation of the acetohydrazide group through a condensation reaction with hydrazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, hydrazine for the formation of the acetohydrazide group, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, each with unique chemical and physical properties. These derivatives can be further modified to enhance their biological and chemical activities.

Scientific Research Applications

2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-BROMO-2-(4-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETOHYDRAZIDE stands out due to its complex structure, which allows for multiple functional modifications. Its unique combination of bromine atoms, phenyl groups, and a dihydroquinazoline core provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H18Br2N4O

Molecular Weight

514.2 g/mol

IUPAC Name

2-[6-bromo-2-(4-bromophenyl)-4-phenyl-4H-quinazolin-3-yl]acetohydrazide

InChI

InChI=1S/C22H18Br2N4O/c23-16-8-6-15(7-9-16)22-26-19-11-10-17(24)12-18(19)21(14-4-2-1-3-5-14)28(22)13-20(29)27-25/h1-12,21H,13,25H2,(H,27,29)

InChI Key

DOKYHDFCEAOFJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)N=C(N2CC(=O)NN)C4=CC=C(C=C4)Br

Origin of Product

United States

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